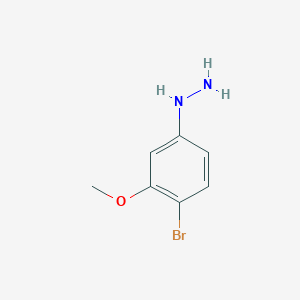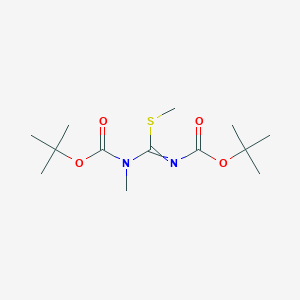![molecular formula C8H9N3 B1396736 3-メチル-1H-ピロロ[2,3-b]ピリジン-5-アミン CAS No. 1289082-81-0](/img/structure/B1396736.png)
3-メチル-1H-ピロロ[2,3-b]ピリジン-5-アミン
概要
説明
“3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 147.18 .
Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.18 . It has a melting point of 212–214 ℃ .
科学的研究の応用
ここでは、”3-メチル-1H-ピロロ[2,3-b]ピリジン-5-アミン”の科学研究における用途について、明確にするために個別のセクションに整理した包括的な分析を示します。
糖尿病管理
この化合物は血糖値を下げることが発見されており、血漿血糖値の上昇を伴う疾患の予防と治療に役立つ可能性があります。 これには、高血糖、1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧などの状態が含まれます .
アザペンタレンの合成
この化合物のアミン変異体は、隣接する窒素原子によるN-ヨードニウム中間体の置換による環閉環によってアザペンタレンの合成に使用されてきました .
がん研究
特に乳がん細胞(4T1細胞)に関して、この化合物はトランスウェルチャンバーアッセイによる遊走と浸潤能力への影響について評価されています .
分子合成
この化合物の誘導体は、潜在的な生物活性を有する複雑な分子を生成するための分子合成研究に使用されてきました .
創薬における合成アプローチ
この化合物を含むピロロピラジン誘導体は、創薬における潜在的な用途のために、さまざまなアプローチによって合成されてきました。 これには、ワンポット合成法や酸化環開裂プロセスが含まれます .
FGFR阻害剤のデザイン
この化合物のモチーフは、標的がん療法において重要な新規FGFR阻害剤のデザインにおけるヒンジバインダーとして使用されてきました .
作用機序
Target of Action
Similar compounds are known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It is suggested that similar compounds work by inhibiting the activity of their target proteins .
Biochemical Pathways
The inhibition of receptor tyrosine kinases by similar compounds can affect various cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of receptor tyrosine kinases by similar compounds can lead to changes in cell growth and differentiation .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell growth and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine interacts with various proteins involved in cell signaling, such as kinases, which further modulates cellular responses.
Cellular Effects
The effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation. By altering these pathways, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can induce cell cycle arrest and promote cell death in various cancer cell lines.
Molecular Mechanism
At the molecular level, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can maintain its inhibitory effects on FGFRs for extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential. For example, the compound’s ability to accumulate in cancer cells enhances its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine to specific cellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHKCWLPGIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)

![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)





